molecular formula C12H13N3O B7494415 N-phenyl-2-pyrazol-1-ylpropanamide

N-phenyl-2-pyrazol-1-ylpropanamide

Cat. No.: B7494415
M. Wt: 215.25 g/mol
InChI Key: HPILDFIHIQPFLW-UHFFFAOYSA-N
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Description

N-phenyl-2-pyrazol-1-ylpropanamide is a nitrogen-containing heterocyclic compound that features a pyrazole ring. Pyrazole derivatives are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phenyl-2-pyrazol-1-ylpropanamide can be synthesized through various methods. One common approach involves the cyclization of hydrazones with terminal alkynes under mild conditions. This reaction can be catalyzed by copper or silver, providing good yields and functional group tolerance . Another method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-pyrazol-1-ylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole N-oxides, hydrazines, and substituted pyrazoles, which can further undergo additional transformations to yield more complex molecules .

Scientific Research Applications

N-phenyl-2-pyrazol-1-ylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-2-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may interact with kinases or other signaling proteins, modulating cellular pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-2-pyrazol-1-ylpropanamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its diverse applications in different fields highlight its significance in scientific research and industry .

Properties

IUPAC Name

N-phenyl-2-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-10(15-9-5-8-13-15)12(16)14-11-6-3-2-4-7-11/h2-10H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPILDFIHIQPFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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